B-Raf inhibitor 1 dihydrochloride

Overview

Description

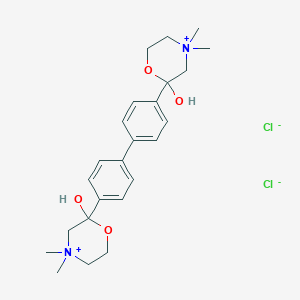

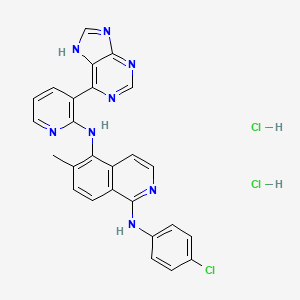

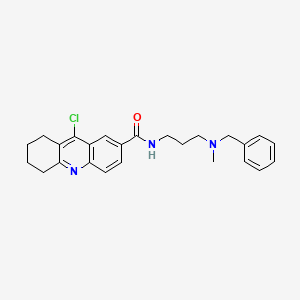

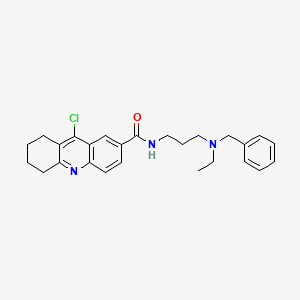

B-Raf inhibitor 1 dihydrochloride, also known as Compound 13, is a potent and selective B-Raf inhibitor . It binds to the DFG-out conformation with Ki of 1 nM for B-Raf (WT), B-Raf (V600E), and C-Raf . It has been used for research purposes .

Molecular Structure Analysis

The molecular formula of B-Raf inhibitor 1 dihydrochloride is C26H21Cl3N8 . Its molecular weight is 551.86 . The CAS number is 1191385-19-9 .Scientific Research Applications

Cancer Treatment

B-Raf inhibitors are effective for treating BRAF-mutated papillary (PTC) and anaplastic (ATC) thyroid carcinomas . However, acquired resistance can impair tumor cells’ sensitivity and limit drug efficacy .

Metabolic Targeting

Targeting metabolic vulnerabilities is emerging as a powerful approach in cancer treatment . B-Raf inhibitors, in combination with other drugs like diclofenib, can restrain the glycolytic phenotype and synergistically reduce tumor cell viability .

Overcoming Drug Resistance

B-Raf inhibitors are used to overcome drug resistance in BRAF-mutated tumors . Despite the majority of patients with BRAFV600E-mutant tumors deriving clinical benefit from B-Raf inhibitor-based combinations, resistance to treatment develops in most .

Lineage-Specific Dependencies

B-Raf is a tumour-agnostic drug target with lineage-specific dependencies . This means that the effectiveness of B-Raf inhibitors can vary depending on the specific type of cancer.

Signal Transduction

B-Raf plays a crucial role in signal transduction . Some mutant B-Raf occurs in cancer cells, and B-Raf inhibitors can help regulate these signals .

Cell Proliferation

B-Raf inhibitor 1 is an inhibitor of B-Raf kinase with IC50 values of 0.31μM and 0.72μM for cell proliferation, respectively in A375 and HCT116 . This means it can effectively inhibit cell proliferation in these cell lines.

Mechanism of Action

- Mutations : The most common mutation occurs at position 600 (V600E), leading to constitutively active B-Raf. This mutation is associated with various cancers, including melanoma, colorectal, ovarian, and thyroid cancer .

Target of Action

Mode of Action

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors. It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLQRNBAJCQMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-Raf inhibitor 1 dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

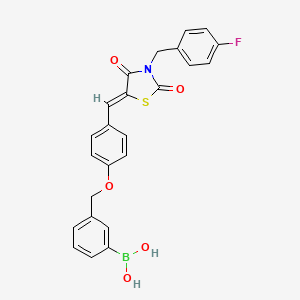

![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)

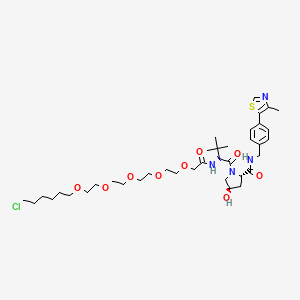

![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)

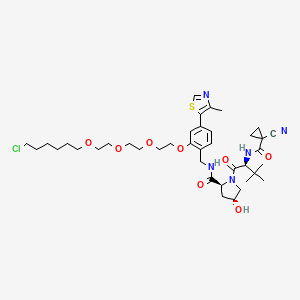

![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)